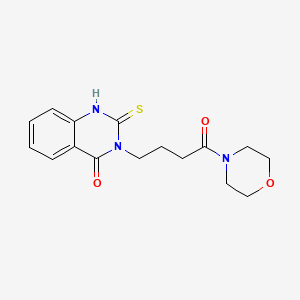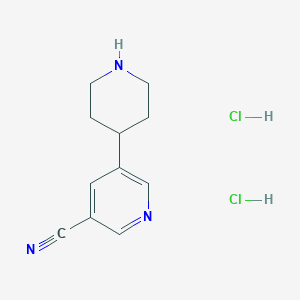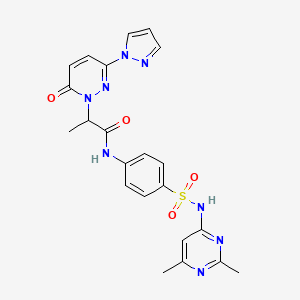
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one” appears to contain a morpholine ring, a quinazolinone ring, and a sulfanylidene group. Morpholine is a common moiety in pharmaceuticals and agrochemicals . Quinazolinones are a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine and quinazolinone rings as distinct units, connected by a 4-oxobutyl chain. The sulfanylidene group would be attached to the quinazolinone ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine ring, the quinazolinone ring, and the sulfanylidene group. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research indicates that derivatives of 3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one exhibit promising anticancer activities. The synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions has shown interesting anticancer activities against A549 and HT29 cell lines, as well as lymphocytes, suggesting their potential as therapeutic agents in cancer treatment (Nowak et al., 2014). Another study highlighted the synthesis of quinazolin-4-one containing oxadiazolin-5-thione moieties, where the morpholino derivatives showed encouraging antibacterial activity, suggesting a broader spectrum of biological activity (Ahmed, Abd-Alla, & El-zohry, 2007).
Antiviral Activities
Quinazolin-4-one derivatives have been synthesized and evaluated for their antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, among others. Compounds demonstrated moderate to high antiviral efficacy, highlighting their potential in treating viral infections (Selvam et al., 2007).
Synthesis and Chemical Properties
Studies also focus on the synthesis methodologies and chemical properties of quinazolin-4-one derivatives. For instance, research into the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization provides insights into the compound's structural and chemical attributes, offering a basis for further exploration of its applications (Kut, Onysko, & Lendel, 2020).
Drug Development and Therapeutic Potential
The exploration of quinazolin-4-one derivatives extends to their potential as drug candidates. For example, the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents, through the evaluation of their antiproliferative activities in vitro against various human cancer cell lines, underscores the therapeutic promise of these compounds (Shao et al., 2014).
Wirkmechanismus
Mode of Action
The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are not yet fully elucidated. It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects. The specifics of these interactions and effects are still under investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
Eigenschaften
IUPAC Name |
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(18-8-10-22-11-9-18)6-3-7-19-15(21)12-4-1-2-5-13(12)17-16(19)23/h1-2,4-5H,3,6-11H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFBXVHVSCESAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2989947.png)
![1-(2,5-Difluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2989948.png)



![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)
![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)